molecular formula C11H13NOS B2429155 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1178321-49-7

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

Cat. No.: B2429155
CAS No.: 1178321-49-7
M. Wt: 207.29
InChI Key: ADHORSODJWZWAM-UHFFFAOYSA-N
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Description

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a thieno[3,2-c]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h3,5,7-8H,1,4,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHORSODJWZWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one typically employs methods such as the Gewald reaction. This reaction involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester under controlled conditions. The compound serves as a versatile building block for synthesizing more complex molecules, making it valuable in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The structure–activity relationship (SAR) analysis indicates that modifications to the compound can enhance its efficacy against specific pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways modulated by the compound include those related to inflammation and cellular stress responses. Further research is needed to elucidate its exact mechanisms of action and to evaluate its effectiveness in clinical settings .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, offering prospects for treating inflammatory diseases. This characteristic makes it a candidate for further development in therapeutic applications targeting conditions such as arthritis and other inflammatory disorders .

Material Science Applications

Beyond biological applications, this compound is also explored in material science. Its unique heterocyclic structure allows for incorporation into organic semiconductors and corrosion inhibitors. These properties are particularly relevant in developing advanced materials with tailored functionalities for electronic applications and protective coatings.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various derivatives of thiophene-based compounds demonstrated that modifications to the thieno[3,2-c]pyridine structure significantly influence antimicrobial potency. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Mechanism Exploration

In vitro studies have shown that this compound induces apoptosis in cancer cell lines through mitochondrial pathways. These findings suggest a potential mechanism by which the compound could be developed into an effective anticancer agent .

Mechanism of Action

The mechanism of action of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one is unique due to its specific thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties. This core structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NOSC_{11}H_{13}NOS, with a molecular weight of 207.29 g/mol. The compound features a unique heterocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₃NOS
Molecular Weight207.29 g/mol
CAS Number1178321-49-7

Synthesis

The synthesis of this compound often involves the Gewald reaction, where sulfur is condensed with an α-methylene carbonyl compound and an α-cyano ester under controlled conditions. This method allows for the efficient formation of the thiophene ring structure characteristic of this compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays revealed that this compound effectively reduces cell viability in lines such as Mia PaCa-2 and PANC-1 with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In one study, the IC50 values against COX-2 were reported at approximately 23.8 μM, indicating a moderate inhibitory effect compared to standard anti-inflammatory drugs like celecoxib . The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates it can inhibit bacterial growth in both Gram-positive and Gram-negative strains, suggesting potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind to and inhibit enzymes involved in inflammatory processes (e.g., COX enzymes).
  • Receptor Modulation : It may also interact with various receptors that regulate cell proliferation and survival pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Study : A study published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of pancreatic cancer .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced swelling compared to controls, demonstrating its anti-inflammatory efficacy .

Q & A

Q. Key Optimization Parameters :

  • Temperature control (20–28°C for stability).
  • Solvent polarity to enhance reaction efficiency.
  • Stoichiometric ratios to minimize byproducts.

Advanced: How can conformational analysis of this compound inform its reactivity or bioactivity?

Methodological Answer :
Conformational analysis via X-ray crystallography is critical:

Data Collection : Use a Rigaku Saturn724 CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 113 K for high-resolution data .

Refinement : Apply SHELXL for structure solution, refining parameters like bond angles and thermal displacement (e.g., N1–C8–C9–N2 torsion angle: −59.42(14)°) .

Weak Interactions : Identify stabilizing C–H⋯O (2.3–2.5 Å) and C–H⋯π interactions (3.4 Å) that influence molecular packing and stability .

Q. Table 1: Selected Crystallographic Parameters

ParameterValue
Space groupC2/c
Unit cell volume3792.5(11) ų
R-factor (F² > 2σ(F²))0.032
Dihedral angles29.48° (A/B planes)

These data reveal a semi-chair thienopyridine ring and chair-like piperazine conformation, which may affect ligand-receptor interactions .

Basic: What spectroscopic techniques validate the structure of this compound?

Q. Methodological Answer :

NMR :

  • ¹H NMR : Identify aromatic protons (δ 6.67–7.50 ppm for thiophene and pyridine) and vinyl protons (δ 5.7–6.3 ppm for prop-2-en-1-one) .
  • ¹³C NMR : Confirm carbonyl groups (δ 170–190 ppm) and quaternary carbons.

Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1).

IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C–S bonds (~650 cm⁻¹) .

Advanced: How can data contradictions in biological activity studies be resolved?

Methodological Answer :
Contradictions may arise from differences in assay conditions or conformational flexibility. Strategies include:

Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake).

Structural Dynamics : Perform molecular dynamics (MD) simulations to assess how solvent or pH affects conformation .

Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell lines (e.g., HEK293 vs. HeLa) or compound purity (>95% by HPLC) .

Advanced: What methodologies enable enantiomer separation if chiral centers exist?

Methodological Answer :
If the compound has stereocenters (e.g., at C5 of the thienopyridine ring):

Chiral Resolution : Use (+)-camphorsulfonic acid to form diastereomeric salts, followed by recrystallization .

Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) with hexane:isopropanol gradients.

Stereochemical Analysis : Validate via circular dichroism (CD) or X-ray anomalous dispersion .

Basic: How is the stability of this compound assessed under experimental conditions?

Q. Methodological Answer :

Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C to detect decomposition.

Solution Stability : Monitor degradation in buffers (pH 1–12) via HPLC over 24–72 hours .

Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track changes in absorbance or crystallinity.

Advanced: What computational tools predict interactions with biological targets?

Q. Methodological Answer :

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., ADP receptors for antiplatelet activity) .

QSAR Models : Develop regression models correlating substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities from MD trajectories .

Basic: What are common impurities, and how are they characterized?

Q. Methodological Answer :

Impurity Profiling : Use HPLC-MS to detect byproducts like dealkylated derivatives or oxidation products.

Reference Standards : Compare retention times and spectra with known impurities (e.g., clopidogrel-related Compound C) .

Crystallography : Resolve ambiguities via single-crystal analysis of impurities .

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